Ondansetron-d5

LC-MS/MS quantification Isotope dilution mass spectrometry Bioanalytical method validation

Insufficient isotopic separation in ondansetron bioanalysis causes signal cross-talk and inaccurate low-level quantification. Ondansetron-d5 (CAS 1219798-86-3) provides a clean +5 Da mass shift with carbon-bound deuterium, preventing H/D back-exchange drift. • ≥99% chemical purity & ≥97% ²H enrichment ensure FDA/EMA-compliant ANDA method validation • Stable IS response across extended batches and multiple freeze-thaw cycles • Vendor-supplied COA, NMR, MS, and HPLC data enable immediate cGMP-compliant deployment

Molecular Formula C18H14D5N3O
Molecular Weight 298.39
Cat. No. B1165215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron-d5
Molecular FormulaC18H14D5N3O
Molecular Weight298.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ondansetron-d5 Deuterated Internal Standard for LC-MS/MS Quantification – CAS 1219798-86-3 Procurement Guide


Ondansetron-d5 (CAS 1219798-86-3) is a pentadeuterated stable-isotope-labeled (SIL) analog of the selective 5-HT₃ receptor antagonist ondansetron, in which five hydrogen atoms on the methylimidazole moiety are replaced by deuterium [1]. With a molecular weight of 298.39–298.40 g/mol versus 293.36 for the unlabeled parent, it provides a +5 Da mass shift for mass spectrometric discrimination [2]. Its primary and near-exclusive application is as an internal standard (IS) in isotope-dilution LC-MS/MS methods for quantifying ondansetron in biological matrices during pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies .

Why Ondansetron-d5 Cannot Be Interchanged with Ondansetron-d3, -¹³C-d₃, or Unlabeled Ondansetron in Validated LC-MS/MS Workflows


Stable-isotope-labeled internal standards for ondansetron bioanalysis are not functionally interchangeable. The number and placement of isotopic labels directly determine the mass shift, chromatographic co-elution behavior, and susceptibility to deuterium-hydrogen back-exchange [1][2]. Ondansetron-d5 provides a +5 Da mass shift specifically from the methylimidazole moiety, whereas ondansetron-d3 delivers only +3 Da and ondansetron-¹³C-d₃ yields a +4 Da shift [3]. Insufficient mass separation risks isotopic cross-talk between the analyte isotopologue cluster and the IS signal at the monitored MRM transition, degrading assay accuracy at low concentrations [1]. Furthermore, deuterium labels at heteroatom-bound positions are vulnerable to pH-dependent H/D exchange in aqueous biological matrices, whereas carbon-bound deuterium placement — as in ondansetron-d5 — minimizes this source of IS signal drift [2]. Substituting a non-deuterated structural analog (e.g., granisetron or tropisetron) as IS forfeits the matrix-effect compensation achievable only with a co-eluting isotopologue .

Ondansetron-d5 Quantitative Differentiation Evidence vs. Closest Deuterated and ¹³C-Labeled Internal Standards


Mass Shift Comparison: Ondansetron-d5 (+5 Da) vs. Ondansetron-d3 (+3 Da) vs. Ondansetron-¹³C-d₃ (+4 Da) for MS Crosstalk Mitigation

Ondansetron-d5 exhibits a nominal mass shift of +5 Da relative to unlabeled ondansetron (MW 293.36 → 298.39), derived from five deuterium atoms substituted on the methylimidazole moiety [1]. By comparison, ondansetron-d3 provides a +3 Da shift, and ondansetron-¹³C-d₃ provides a +4 Da shift [2]. The +5 Da separation places the IS signal farther from the natural-abundance M+1, M+2, and M+3 isotopologue peaks of the analyte, reducing isotopic cross-talk at the monitored MRM transitions. In contrast, the +3 Da shift of ondansetron-d3 falls within the natural isotopologue envelope of ondansetron (which exhibits measurable ¹³C and ¹⁵N contributions), potentially inflating the apparent IS response and introducing negative bias at low analyte concentrations [3].

LC-MS/MS quantification Isotope dilution mass spectrometry Bioanalytical method validation

Isotopic Enrichment Specification: 97–98 atom % ²H for Ondansetron-d5 Across Multiple Certified Vendors

Multiple independent vendors report isotopic enrichment specifications for ondansetron-d5: CDN Isotopes (LGC) certifies 97 atom % D , Alfa Chemistry specifies 97% ²H and separately 98% D , and Shimadzu/AlsaChim lists 98% minimum ²H isotopic enrichment . In contrast, publicly available enrichment specifications for ondansetron-d3 and ondansetron-¹³C-d₃ are less consistently reported across vendor channels. The ≥97 atom % ²H threshold ensures that the residual unlabeled fraction contributes minimally to the analyte channel, helping to maintain a stable IS-to-analyte response ratio across the calibration range [1].

Isotopic purity Deuterium enrichment Certificate of Analysis

Chemical Purity Comparison: Ondansetron-d5 ≥99.0% vs. Ondansetron-d3 Hydrochloride and Unlabeled Ondansetron Reference Standards

MedChemExpress supplies ondansetron-d5 at ≥99.0% chemical purity , and Aladdin Scientific also certifies ≥99% purity . MuseChem lists ≥95% purity . Among alternative deuterated ondansetron ISs, ondansetron-d3 hydrochloride is available but chemical purity specifications are less prominently reported across vendors [1]. The ≥99% chemical purity for ondansetron-d5, when combined with ≥97 atom % isotopic enrichment, yields a doubly certified standard suitable for both quantitative bioanalysis and impurity profiling in pharmaceutical quality control . The BP reference standard for unlabeled ondansetron (BP806) is priced at $261 per 25 mg , but it lacks the deuterium label required for isotope-dilution MS.

Chemical purity HPLC purity Reference standard qualification

Deuterium Placement Stability: Carbon-Bound ²H on Methylimidazole Moiety vs. Heteroatom-Bound Labels Susceptible to Back-Exchange

In ondansetron-d5, all five deuterium atoms are located on the methylimidazole moiety at carbon-bound positions: three on the methyl group (methyl-d₃) and two on the imidazole ring (4,5-d₂) [1][2]. Carbon-bound deuteriums are far less susceptible to pH-dependent hydrogen-deuterium back-exchange in aqueous biological matrices (plasma, urine, CSF) compared to heteroatom-bound (O–D, N–D) labels [3]. This is a critical stability advantage: heteroatom-bound deuterium labels can undergo rapid exchange with protic solvents, causing IS signal drift over the course of an analytical batch and inflating apparent analyte concentrations [3]. In contrast, carbon-bound labels on aromatic and alkyl positions exhibit half-lives for H/D exchange on the order of hours to days under typical bioanalytical conditions (pH 2–8), ensuring stable IS response throughout automated LC-MS/MS runs [3].

H/D exchange stability Deuterium retention LC-MS internal standard robustness

Regulatory-Grade Characterization: Ondansetron-d5 Supplied with COA, NMR, MS, and HPLC Data for ANDA/AMV Applications

Ondansetron-d5 from multiple vendors is supplied with detailed characterization data compliant with regulatory guidelines, including Certificate of Analysis (COA), ¹H-NMR, mass spectrometry, and HPLC purity data [1][2][3]. SynZeal and ChemWhat explicitly state suitability for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of ondansetron [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, ondansetron-d3 hydrochloride is primarily positioned as a research chemical without consistently documented ANDA-grade characterization across multiple vendors [4]. The BP reference standard for unlabeled ondansetron (BP806, $261/25 mg) is a pharmacopeial primary standard but cannot serve as an isotope-dilution IS .

Regulatory compliance ANDA submission Method validation Reference standard traceability

Optimal Procurement and Application Scenarios for Ondansetron-d5 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for ANDA Submission

When developing and validating an LC-MS/MS method for ondansetron quantification in human plasma to support an Abbreviated New Drug Application (ANDA), ondansetron-d5 is the preferred internal standard. Its ≥99% chemical purity , 97–98% ²H isotopic enrichment , and vendor-supplied regulatory-grade characterization data package (COA, NMR, MS, HPLC) [1] satisfy FDA and EMA guidelines for bioanalytical method validation. The +5 Da mass shift ensures adequate separation from the natural isotopologue envelope of the analyte, minimizing isotopic cross-talk [2]. Carbon-bound deuterium placement prevents IS signal drift from H/D back-exchange over extended analytical batches [3].

Therapeutic Drug Monitoring (TDM) of Ondansetron in Pediatric or Low-Volume Samples

In pediatric pharmacokinetic studies or therapeutic drug monitoring applications where sample volume is limited (e.g., 50–100 µL plasma or CSF), the ondansetron-d5 IS enables accurate quantification at low ng/mL concentrations . The +5 Da mass shift reduces isotopic cross-talk that can introduce systematic bias at the lower limit of quantification (LLOQ), which is critical when clinical decisions depend on trough concentration measurements [2]. The stability of the carbon-bound deuterium labels ensures consistent IS response even when samples have been subjected to multiple freeze-thaw cycles or varying pH conditions during extraction [3].

Pharmaceutical Quality Control and Impurity Profiling of Ondansetron Drug Product

For quality control laboratories performing related-substances testing and impurity profiling of ondansetron active pharmaceutical ingredient (API) or finished dosage forms, ondansetron-d5 serves a dual role as both an internal standard for quantitative LC-MS and as a reference standard for impurity identification. Its ≥99% HPLC purity and comprehensive characterization (NMR, MS, HPLC) [1] support its use as a system suitability standard. The availability of USP/EP traceability from certain vendors further strengthens its utility in cGMP-compliant QC workflows [1].

Cross-Validation of Clinical LC-MS/MS Methods Across Laboratories

In multi-center clinical trials requiring cross-validation of ondansetron bioanalytical methods across laboratories, the multi-vendor availability of ondansetron-d5 with consistent specifications (≥97 atom % ²H enrichment, ≥98% chemical purity) reduces inter-laboratory variability attributable to IS quality differences. This contrasts with ondansetron-d3, for which fewer vendors publish certified enrichment data [4], making it harder to standardize IS sourcing across sites.

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